Lipophilicity and Hydrogen-Bonding Profile: Ethyl Ester vs. 7-Hydroxy Analog
The target compound (CAS 307353-97-5) exhibits a computed XLogP3 of 2.8 with zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6), based on PubChem-computed physicochemical descriptors [1]. In contrast, the closest structural analog—4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS 263149-10-6)—possesses a lower computed XLogP3 of approximately 1.6 and one hydrogen-bond donor (HBD = 1) [2]. The ΔXLogP3 of +1.2 units and elimination of the H-bond donor confer measurably higher predicted passive membrane permeability and reduced aqueous solubility for the ethyl ester, representing a critical differentiation point for applications requiring intracellular target engagement or blood-brain barrier penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.8; HBD = 0; HBA = 6 |
| Comparator Or Baseline | 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS 263149-10-6): XLogP3 ≈ 1.6; HBD = 1; HBA = 5 |
| Quantified Difference | ΔXLogP3 = +1.2; ΔHBD = −1; ΔHBA = +1 |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 3.0 algorithm) [1][2] |
Why This Matters
A ΔXLogP3 of +1.2 translates to approximately a 16-fold increase in predicted octanol-water partition coefficient, directly impacting passive membrane permeability for intracellular kinase targets.
- [1] PubChem Compound Summary for CID 73014019. Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester. Computed physicochemical properties (XLogP3, HBD, HBA). National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 11182740. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Computed physicochemical properties (XLogP3). National Center for Biotechnology Information, 2026. View Source
